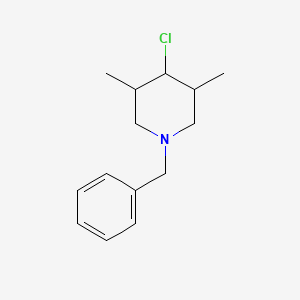![molecular formula C11H19NS B13971871 (6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13971871.png)
(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol is a chemical compound characterized by its unique spirocyclic structure. This compound features a cyclopropyl group attached to a spiro[3.4]octane ring system, which is further connected to a methanethiol group. The presence of the azaspiro structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol typically involves multi-step organic synthesis techniques. One common approach is to start with the formation of the spirocyclic core, followed by the introduction of the cyclopropyl and methanethiol groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane or ethanol are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (6-Cyclopropyl-6-azaspiro[34]octan-2-yl)methanethiol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of thiol-containing molecules with biological targets. Its spirocyclic structure may also impart specific biological activities, making it a candidate for drug discovery and development.
Medicine
In medicine, (6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol may be investigated for its potential therapeutic properties. Its ability to interact with biological molecules could lead to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of (6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially modulating their activity. The spirocyclic structure may also influence the compound’s binding affinity and selectivity for certain targets, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol
- (6-Isopropyl-6-azaspiro[3.4]oct-2-yl)methanethiol
- 6-azaspiro[3.4]octan-2-ylmethanol
Uniqueness
Compared to similar compounds, (6-Cyclopropyl-6-azaspiro[34]octan-2-yl)methanethiol stands out due to the presence of the cyclopropyl group, which imparts unique steric and electronic properties
Propriétés
Formule moléculaire |
C11H19NS |
|---|---|
Poids moléculaire |
197.34 g/mol |
Nom IUPAC |
(6-cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol |
InChI |
InChI=1S/C11H19NS/c13-7-9-5-11(6-9)3-4-12(8-11)10-1-2-10/h9-10,13H,1-8H2 |
Clé InChI |
WCNSZTACBIXOCC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2CCC3(C2)CC(C3)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B13971798.png)





![6-Isopropyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13971852.png)



![3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile](/img/structure/B13971897.png)

![2-[bis(carboxylatomethyl)amino]acetate;lead(2+)](/img/structure/B13971902.png)
